(6-Iodobenzofuran-2-yl)methanol
CAS No.: 1089682-09-6
Cat. No.: VC4068980
Molecular Formula: C9H7IO2
Molecular Weight: 274.05
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1089682-09-6 |
|---|---|
| Molecular Formula | C9H7IO2 |
| Molecular Weight | 274.05 |
| IUPAC Name | (6-iodo-1-benzofuran-2-yl)methanol |
| Standard InChI | InChI=1S/C9H7IO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2 |
| Standard InChI Key | VACZBCJPKXQUBG-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1I)OC(=C2)CO |
| Canonical SMILES | C1=CC2=C(C=C1I)OC(=C2)CO |
Introduction
(6-Iodobenzofuran-2-yl)methanol is a halogenated benzofuran derivative with the molecular formula and a molecular weight of 274.05 g/mol. It is characterized by the presence of an iodine atom at the 6-position of the benzofuran ring and a hydroxymethyl group at the 2-position.
The compound has attracted attention in synthetic organic chemistry, medicinal chemistry, and materials science due to its reactivity and potential applications in pharmaceuticals, biological research, and advanced materials.
Synthesis Methods
The synthesis of (6-Iodobenzofuran-2-yl)methanol typically involves two key steps:
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Iodination of Benzofuran Derivatives:
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The iodine atom is introduced at the 6-position using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
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Reaction conditions often include solvents like acetic acid or dichloromethane, with temperatures ranging from room temperature to reflux.
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Introduction of Hydroxymethyl Group:
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The hydroxymethyl group is added via formylation followed by reduction or direct hydroxymethylation using formaldehyde derivatives.
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Industrial-scale production may employ continuous flow reactors to optimize yield and purity.
Chemical Reactivity
(6-Iodobenzofuran-2-yl)methanol exhibits versatile reactivity due to the presence of both the iodine atom and hydroxymethyl group:
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Oxidation:
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The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC or KMnO₄.
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Reduction:
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The iodine atom can be reduced to hydrogen using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Substitution:
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The iodine atom can undergo nucleophilic substitution to introduce various functional groups, including amines, thiols, or alkyl groups.
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Applications
5.1 Medicinal Chemistry
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Derivatives of (6-Iodobenzofuran-2-yl)methanol have shown potential as antimicrobial and anticancer agents.
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Benzofuran derivatives are being explored for their therapeutic properties in treating cancer, viral infections, and neurodegenerative diseases.
5.2 Organic Synthesis
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Used as an intermediate in synthesizing more complex benzofuran derivatives.
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Its halogenated structure facilitates cross-coupling reactions such as Suzuki or Heck reactions.
5.3 Materials Science
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The compound is utilized in developing materials with specific electronic and optical properties for advanced technologies.
Mechanism of Action
The biological activity of (6-Iodobenzofuran-2-yl)methanol derivatives often involves interactions with enzymes or receptors critical to disease pathways. For example:
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Inhibition of specific kinases in cancer cells.
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Antiviral activity through disruption of viral replication mechanisms.
Comparison with Related Compounds
| Compound | Key Difference |
|---|---|
| Benzofuran-2-ylmethanol | Lacks iodine; lower reactivity in substitution reactions. |
| 6-Bromobenzofuran-2-ylmethanol | Bromine instead of iodine; reduced atomic size affects reactivity. |
| 6-Chlorobenzofuran-2-ylmethanol | Chlorine instead of iodine; less polarizable than iodine. |
The presence of iodine significantly enhances reactivity and biological potential compared to other halogenated analogs.
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